molecular formula C13H11ClN4O B5045397 1-[(2-Chlorophenyl)methyl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate

1-[(2-Chlorophenyl)methyl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate

Cat. No.: B5045397
M. Wt: 274.70 g/mol
InChI Key: CHRLPJZCIWWRGL-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chlorophenyl)methyl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate typically involves the reaction of 2-chlorobenzyl chloride with 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)methyl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products

Scientific Research Applications

1-[(2-Chlorophenyl)methyl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)methyl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-b]pyridazine: A parent compound with similar structural features.

    1,2,4-Triazolo[3,4-b]thiadiazine: Another heterocyclic compound with diverse pharmacological activities.

    1,2,4-Triazolo[4,3-a]pyrazine: Known for its kinase inhibitory activities.

Uniqueness

1-[(2-Chlorophenyl)methyl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c1-9-6-12(19)13-17(15-8-18(13)16-9)7-10-4-2-3-5-11(10)14/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRLPJZCIWWRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=N[N+](=C2C(=C1)[O-])CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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